![molecular formula C22H28O10 B12353578 7-hydroxy-3-(4-hydroxy-3-methoxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-4a,5,6,7,8,8a-hexahydrochromen-4-one](/img/structure/B12353578.png)
7-hydroxy-3-(4-hydroxy-3-methoxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-4a,5,6,7,8,8a-hexahydrochromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-hydroxy-3-(4-hydroxy-3-methoxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-4a,5,6,7,8,8a-hexahydrochromen-4-one is a complex organic compound with a unique structure that includes multiple hydroxyl groups and a methoxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-hydroxy-3-(4-hydroxy-3-methoxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-4a,5,6,7,8,8a-hexahydrochromen-4-one typically involves multiple steps, including aldol reactions, lactonization, and Friedel–Crafts reactions . The reaction conditions often require specific catalysts and controlled environments to ensure the correct formation of the compound.
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis processes. This would include optimizing reaction conditions and using industrial-grade reagents and equipment to produce the compound in larger quantities.
Analyse Des Réactions Chimiques
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of multiple hydroxyl groups and a methoxyphenyl group makes it reactive under different conditions.
Common Reagents and Conditions: Common reagents used in reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled temperatures and pH levels to ensure the desired products are formed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinones, while reduction reactions could produce alcohols or other reduced forms of the compound.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding complex organic reactions and mechanisms.
Biology: In biological research, this compound is investigated for its potential biological activities, including antioxidant and anti-inflammatory properties . It may also interact with specific enzymes and receptors in biological systems.
Medicine: In medicine, this compound is explored for its potential therapeutic applications. Its antioxidant properties make it a candidate for developing treatments for oxidative stress-related conditions.
Industry: In the industrial sector, this compound could be used in the development of new materials or as a precursor for synthesizing other complex organic molecules.
Mécanisme D'action
The mechanism of action of 7-hydroxy-3-(4-hydroxy-3-methoxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-4a,5,6,7,8,8a-hexahydrochromen-4-one involves its interaction with various molecular targets and pathways. It may exert its effects through antioxidant mechanisms, scavenging free radicals, and modulating signaling pathways involved in inflammation and oxidative stress .
Comparaison Avec Des Composés Similaires
Similar Compounds:
Uniqueness: What sets 7-hydroxy-3-(4-hydroxy-3-methoxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-4a,5,6,7,8,8a-hexahydrochromen-4-one apart from similar compounds is its unique combination of hydroxyl and methoxy groups, which contribute to its distinct chemical reactivity and potential biological activities.
Propriétés
Formule moléculaire |
C22H28O10 |
|---|---|
Poids moléculaire |
452.5 g/mol |
Nom IUPAC |
7-hydroxy-3-(4-hydroxy-3-methoxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-4a,5,6,7,8,8a-hexahydrochromen-4-one |
InChI |
InChI=1S/C22H28O10/c1-30-14-6-9(2-4-12(14)24)11-8-31-21-10(17(11)26)3-5-13(25)16(21)22-20(29)19(28)18(27)15(7-23)32-22/h2,4,6,8,10,13,15-16,18-25,27-29H,3,5,7H2,1H3/t10?,13?,15-,16?,18-,19+,20-,21?,22+/m1/s1 |
Clé InChI |
YYZRQTALASYXMW-BZCDJEASSA-N |
SMILES isomérique |
COC1=C(C=CC(=C1)C2=COC3C(C2=O)CCC(C3[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O |
SMILES canonique |
COC1=C(C=CC(=C1)C2=COC3C(C2=O)CCC(C3C4C(C(C(C(O4)CO)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


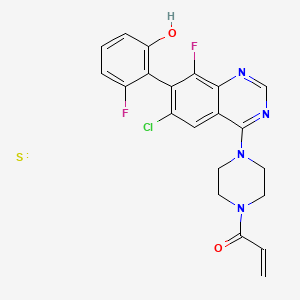
![(16Z)-11-(2-pyrrolidin-1-ylethoxy)-14,19-dioxa-5,7,27-triazatetracyclo[19.3.1.12,6.18,12]heptacosa-1(24),5,8(26),9,11,16,21(25),22-octaene](/img/structure/B12353509.png)
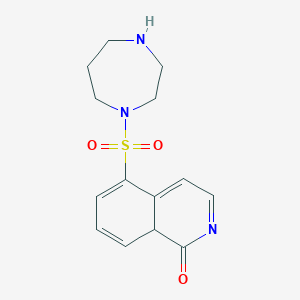
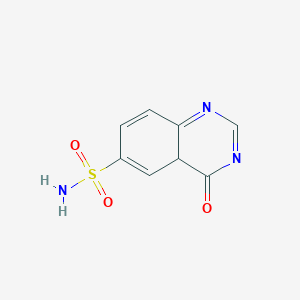

![(11R)-7-fluoro-11-(4-fluorophenyl)-12-(2-methyl-1,2,4-triazol-3-yl)-2,3,10-triazatricyclo[7.3.1.05,13]trideca-1(12),2,5(13),6,8-pentaen-4-one;4-methylbenzenesulfonic acid](/img/structure/B12353530.png)
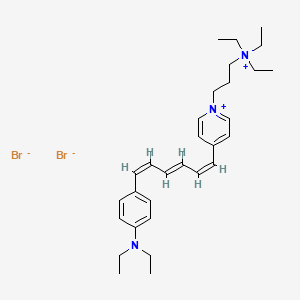
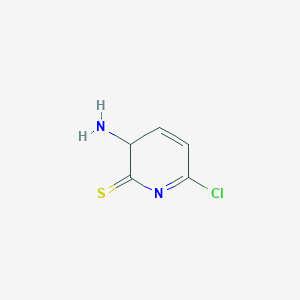


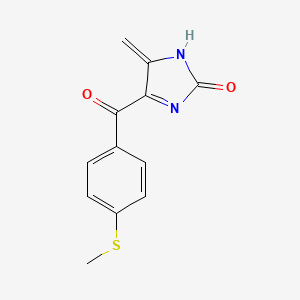
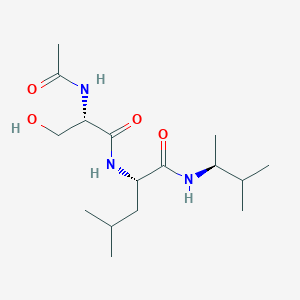
![9-[4-[(2R)-1-aminopropan-2-yl]phenyl]-6-methylthieno[2,3-c]quinoline-4,8-dione](/img/structure/B12353590.png)
![N-(6-butyl-1,3-benzothiazol-2-yl)-3-[(2-cyanoethyl)sulfamoyl]benzamide](/img/structure/B12353598.png)
